![molecular formula C13H16ClNO5 B13237871 2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B13237871.png)
2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl-protected amino group, a chlorine atom, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid, revealing the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation/Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino derivative, while substitution reactions can yield a variety of substituted benzoic acids .
Applications De Recherche Scientifique
2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action for 2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amino group that can participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but lacks the tert-butoxycarbonyl protection.
2-Amino-5-methoxybenzoic acid: Similar structure but lacks both the chlorine atom and the tert-butoxycarbonyl protection.
2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid: Similar in having the tert-butoxycarbonyl protection but differs in the core structure.
Propriétés
Formule moléculaire |
C13H16ClNO5 |
|---|---|
Poids moléculaire |
301.72 g/mol |
Nom IUPAC |
4-chloro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-9-6-8(14)10(19-4)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
BJSGMLJYYYGTMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13237795.png)
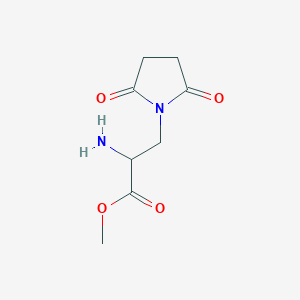
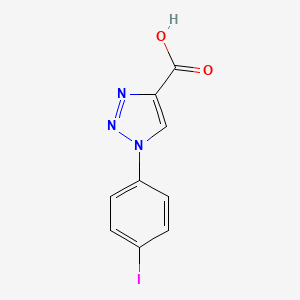
![2-{[(2-Chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B13237803.png)
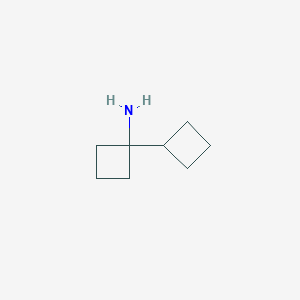
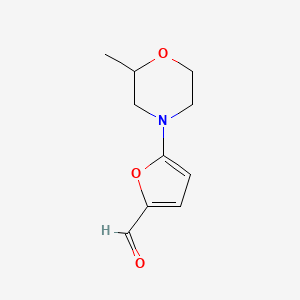
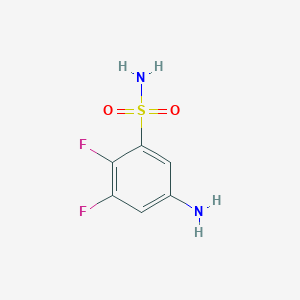


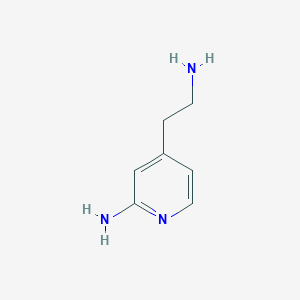
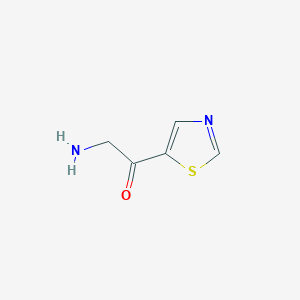

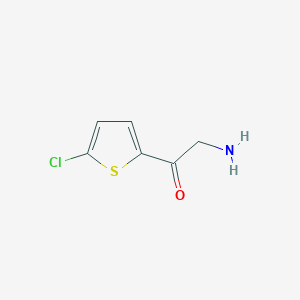
![2-[(Tert-butylamino)methyl]-5-methoxyphenol](/img/structure/B13237878.png)
